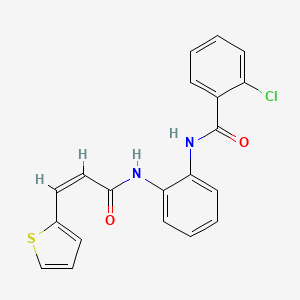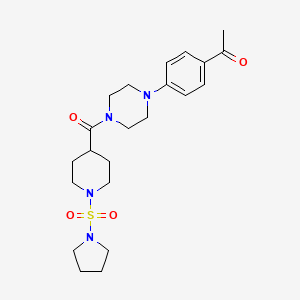
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains several functional groups including a pyrrolidinyl group, a piperidine group, a piperazine group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be introduced via a ring-closing reaction . The piperidine and piperazine groups could be introduced via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine, piperidine, and piperazine rings would add three-dimensionality to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the various nitrogen atoms could act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the presence of the carbonyl group could make it polar .科学的研究の応用
Hydrogen Bonding and Structural Analysis
Research on related enaminones, including compounds with pyrrolidinyl components, reveals intricate hydrogen-bonding patterns that play a crucial role in stabilizing their crystal structures. Such studies are foundational in understanding the chemical behavior and potential applications of similar compounds in material science and molecular engineering (Balderson et al., 2007).
Antiviral and Antibacterial Applications
Compounds synthesized from related chemical structures have been evaluated for their antiviral and antibacterial activities, demonstrating the potential of such molecules in developing new therapeutic agents. For instance, certain heterocyclic compounds synthesized from related structures have shown promising antiviral activity, highlighting the potential of these compounds in medicinal chemistry (Attaby et al., 2006).
Anticancer Activity
The design and synthesis of novel derivatives carrying biologically active sulfone moieties, starting from compounds structurally similar to the one , have shown potential anticancer activity. These findings underscore the relevance of such compounds in the development of new anticancer drugs (Bashandy et al., 2011).
Synthesis and Chemical Properties
Efficient synthesis methods utilizing microwave irradiation have been applied to related compounds, leading to new chemical entities with antibacterial activity. This research highlights the compound's relevance in synthesizing biologically active molecules, which could have various scientific applications, including drug development and study of microbial resistance mechanisms (Merugu et al., 2010).
将来の方向性
特性
IUPAC Name |
1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKALRYBDPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

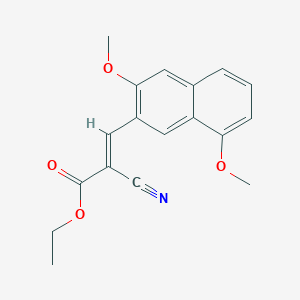
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)
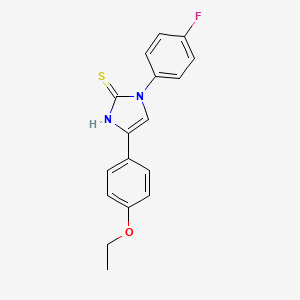
![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
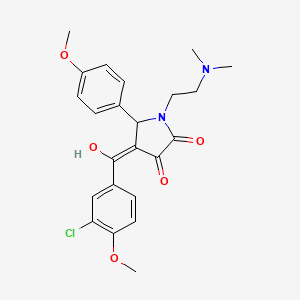
![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)
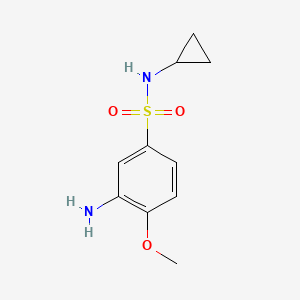
![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
